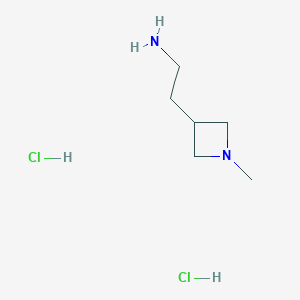

2-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-methylazetidin-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-8-4-6(5-8)2-3-7;;/h6H,2-5,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKUMZXRQYBWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of 1-methylazetidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with lower oxidation states.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives. These products have diverse applications in pharmaceuticals and chemical research.

Wissenschaftliche Forschungsanwendungen

2-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Ring Systems : The target compound’s azetidine ring confers greater ring strain and conformational restriction compared to morpholine (six-membered) or pyridine (aromatic) derivatives. This may enhance metabolic stability and receptor selectivity .

Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than mono-HCl analogues (e.g., 1-benzhydrylazetidin-3-amine hydrochloride), favoring bioavailability .

Substituent Effects : Electron-withdrawing groups (e.g., chlorine in ) increase lipophilicity, while heteroaromatic groups (e.g., pyridine in ) may enhance π-π stacking interactions in receptor binding.

Pharmacological Activity

- Morpholine Derivative () : Acts as a dual FFAR1/FFAR4 allosteric modulator, highlighting the role of ethanamine backbones in metabolic disease drug candidates. Yield: 8.61% .

- Pyridine Derivative () : Used in triazine synthesis for antibacterial applications, demonstrating the versatility of ethanamine dihydrochlorides in hybrid molecule design .

Biologische Aktivität

2-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride is a compound with a unique azetidine structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, interaction studies, and potential therapeutic applications.

- Molecular Formula : C6H14N2·2ClH

- Molecular Weight : 173.08 g/mol

- Structure : The compound features a four-membered nitrogen-containing azetidine ring, which influences its reactivity and biological interactions.

Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological effects, particularly in the modulation of neurotransmitter systems. Its azetidine structure is associated with various biological activities, including:

- CNS Modulation : Preliminary studies suggest that compounds containing azetidine rings can modulate neurotransmitter systems, potentially impacting conditions such as anxiety and depression.

- Antimicrobial Activity : Some derivatives of azetidine have demonstrated antimicrobial properties, indicating potential applications in treating infections.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. These studies reveal:

- Neurotransmitter Receptors : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

- Enzymatic Activity : It has been suggested that this compound may impact enzymes involved in metabolic pathways, although further research is needed to elucidate these mechanisms fully.

Study on CNS Effects

A study conducted on the effects of azetidine derivatives on the central nervous system revealed that this compound could enhance the effects of certain neurotransmitters. This finding suggests its potential use as an anxiolytic or antidepressant agent. The study utilized behavioral assays in rodent models to evaluate anxiety-like behaviors post-administration .

Antimicrobial Efficacy

Another study examined the antimicrobial properties of various azetidine compounds, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting a potential role in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride, and how can yield and purity be optimized?

Methodological Answer:

- Step 1: Precursor Synthesis

- The azetidine ring can be synthesized via ring-closing reactions, such as intramolecular nucleophilic substitution of β-chloroamines or photochemical cyclization of allylamines .

- Introduce the methyl group at the 1-position of azetidine using methyl iodide under basic conditions (e.g., NaH in THF) .

- Step 2: Amine Functionalization

- React the azetidine intermediate with ethylamine derivatives (e.g., bromoethane) in the presence of a base (K₂CO₃) to form the ethanamine side chain .

- Step 3: Hydrochloridation

- Optimization Tips:

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Verify the azetidine ring (δ 3.5–4.5 ppm for ring protons, δ 50–70 ppm for quaternary carbons) and ethanamine chain (δ 2.5–3.0 ppm for CH₂NH₂) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₆H₁₅N₂Cl₂) .

- Infrared (IR) Spectroscopy:

- Identify N-H stretches (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

- X-ray Crystallography (if crystalline):

Q. What are the primary storage conditions to ensure long-term stability of this compound?

Methodological Answer:

- Storage Recommendations:

- Stability Testing:

Advanced Research Questions

Q. How does the methylazetidine moiety influence the compound’s reactivity in nucleophilic substitution reactions compared to non-cyclic amines?

Methodological Answer:

- Steric and Electronic Effects:

- The azetidine ring introduces steric hindrance (3D puckered structure) and ring strain (4-membered ring), reducing nucleophilicity at the amine compared to linear analogs .

- Enhanced reactivity may occur at the ethanamine chain due to electron-donating effects of the methyl group .

- Experimental Validation:

- Compare reaction rates with pyrrolidine (5-membered ring) and acyclic analogs in SN2 reactions (e.g., alkylation with benzyl bromide) under identical conditions .

Q. How can researchers resolve contradictions in reported biological activity (e.g., receptor binding vs. enzyme inhibition) across different assays?

Methodological Answer:

- Root-Cause Analysis:

- Purity Verification: Confirm compound integrity via HPLC and MS to rule out degradation .

- Assay Conditions: Test activity under varied pH (6–8), temperature (25–37°C), and ionic strength to identify sensitivity .

- Orthogonal Assays: Use surface plasmon resonance (SPR) for binding affinity and fluorescence-based assays for enzymatic activity to cross-validate results .

- Case Study:

- If receptor binding is pH-dependent (e.g., protonation of amine groups), adjust buffer systems to mimic physiological conditions .

Q. What strategies can mitigate byproduct formation during large-scale synthesis of this compound?

Methodological Answer:

- Process Optimization:

- Byproduct Identification:

Q. How does the dihydrochloride salt form impact solubility and bioavailability in in vivo studies?

Methodological Answer:

- Solubility Profiling:

- Pharmacokinetic (PK) Studies:

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs). Parameterize the protonated amine and azetidine ring .

- Molecular Dynamics (MD):

- Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability and binding free energy (MM/PBSA) .

Q. How can researchers validate the compound’s stability under oxidative stress conditions relevant to biological assays?

Methodological Answer:

Q. What are the ethical and safety considerations for handling this compound in in vitro and in vivo studies?

Methodological Answer:

- Safety Protocols:

- Ethical Compliance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.